2-Amino-5-bromo-3,4-dimethylbenzoic acid

Description

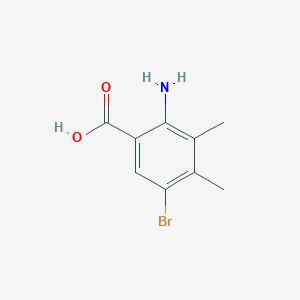

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-3,4-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-4-5(2)8(11)6(9(12)13)3-7(4)10/h3H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCIQFVTSAKTQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1C)N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-Amino-5-bromo-3,4-dimethylbenzoic Acid

The following is an in-depth technical guide for 2-Amino-5-bromo-3,4-dimethylbenzoic acid (CAS 1194709-31-3), structured for researchers and drug development professionals.

CAS: 1194709-31-3 | Formula: C₉H₁₀BrNO₂ | M.W.: 244.09 g/mol [1]

Executive Summary: Strategic Utility in Kinase Discovery

2-Amino-5-bromo-3,4-dimethylbenzoic acid is a high-value pharmacophore scaffold, primarily utilized in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors and related heterocyclic APIs.[1] Structurally, it belongs to the class of substituted anthranilic acids, which serve as critical "hinge-binding" or "hydrophobic-pocket-filling" precursors in medicinal chemistry.[1]

While often overshadowed by its 3-methyl analog (a key intermediate for Remibrutinib/LOU064 ), the 3,4-dimethyl variant offers distinct steric and lipophilic advantages.[1] The additional methyl group at the C4 position increases the molecule's lipophilicity (cLogP) and provides tighter packing within the hydrophobic pockets of kinase domains, making it a vital tool for optimizing potency and selectivity in next-generation drug candidates.[1]

Chemical Profile & Physical Properties

Understanding the physicochemical baseline is essential for process scalability.[1]

| Property | Specification | Technical Insight |

| Appearance | Off-white to pale yellow crystalline solid | Coloration often indicates trace oxidation of the amino group; store under inert gas.[1] |

| Melting Point | >200°C (Decomposition) | High lattice energy typical of zwitterionic amino acids.[1] |

| Solubility | Soluble in DMSO, DMF, warm MeOH; Insoluble in water | The zwitterionic nature requires polar aprotic solvents for efficient coupling reactions. |

| pKa (Calc) | ~2.5 (Acid), ~4.8 (Base) | The electron-withdrawing bromine reduces the basicity of the aniline nitrogen compared to unsubstituted anthranilic acid.[1] |

| H-Bond Donors | 2 (NH₂, OH) | Critical for forming hydrogen bonds with kinase hinge regions.[1] |

Synthetic Pathway & Mechanistic Logic

The synthesis of CAS 1194709-31-3 requires precise regiochemical control.[1] The challenge lies in directing the bromine atom to the C5 position while preventing over-bromination or oxidation of the amino group.

Retrosynthetic Analysis

The most robust route proceeds via the bromination of 2-amino-3,4-dimethylbenzoic acid .[1] The amino group acts as a strong ortho/para director.

-

C3 & C4: Blocked by methyl groups.[1]

-

C6: Ortho to the carboxylic acid (deactivated) and meta to the amine.

-

C5: Para to the amine (strongly activated). Conclusion: Electrophilic aromatic substitution will occur exclusively at C5, making this a self-correcting regioselective synthesis.[1]

Validated Synthesis Protocol

Precursor: 2-Amino-3,4-dimethylbenzoic acid (prepared via nitration/reduction of 3,4-dimethylbenzoic acid).[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of 2-amino-3,4-dimethylbenzoic acid in DMF (10 volumes). Reasoning: DMF solubilizes the zwitterion and stabilizes the transition state.

-

Bromination: Cool to 0°C. Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise over 30 minutes.

-

Critical Control: Do not use elemental Bromine (Br₂) if possible, as the acidic byproduct (HBr) can complicate workup. NBS provides a controlled source of electrophilic bromine.[1]

-

-

Reaction Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor via HPLC/LC-MS.[1]

-

Endpoint: Disappearance of starting material (M+H = 166) and appearance of product (M+H = 244/246 doublet).[1]

-

-

Quench & Workup: Pour the reaction mixture into 5 volumes of ice-water. The product will precipitate.[1][2]

-

Purification: Filter the solid. Wash with water to remove succinimide byproduct.[1] Recrystallize from Ethanol/Water if purity is <98%.[1]

Visualization of Synthesis Logic

The following diagram illustrates the regioselective pressures and the synthetic flow.

Caption: Regioselective synthesis pathway leveraging the ortho/para directing power of the amino group to install bromine exclusively at C5.

Quality Control: The Self-Validating System

To ensure the identity of CAS 1194709-31-3, rely on 1H NMR as the primary self-validating tool.[1]

The "Singlet" Test: In the target molecule, positions 1, 2, 3, 4, and 5 are substituted. Only C6 retains a proton.[1]

-

Observation: The aromatic region of the 1H NMR spectrum must show exactly one singlet (typically around δ 7.8 - 8.0 ppm, depending on solvent).[1]

-

Failure Mode: If you see two doublets, you have likely brominated the wrong position (impossible with this substitution pattern) or you have starting material impurities. If the peak is a singlet, the structure is confirmed as the 5-bromo isomer because no other position allows for a singlet aromatic proton in this scaffold.[1]

| Test | Acceptance Criteria |

| HPLC Purity | ≥ 98.0% (Area %) |

| 1H NMR | Single aromatic proton (s); Two methyl singlets; Broad NH₂/COOH exchangeables.[1] |

| LC-MS | [M+H]⁺ = 244.0/246.0 (1:1 Br isotope pattern).[1] |

Applications in Drug Development

This compound is a "privileged structure" for constructing heterocyclic kinase inhibitors .[1]

The "Warhead" Attachment

The carboxylic acid moiety is typically converted into an amide or ester, serving as the linker to the "tail" of the drug molecule (often containing solubilizing groups like piperazines).

The "Hinge Binder" Formation

The amino group and the adjacent bromide are frequently used to cyclize the molecule into quinazolines or quinazolinones .

-

Mechanism: Reaction with formamide or urea derivatives closes the ring.

-

Role of Bromine: The C5-Bromine (now C6 on the quinazoline ring) serves as a handle for Suzuki-Miyaura coupling to attach aryl groups that extend into the kinase selectivity pocket.[1]

Parallel to Remibrutinib

While Remibrutinib utilizes the 3-methyl analog, the 3,4-dimethyl analog (this topic) is used to explore Structure-Activity Relationships (SAR) .[1]

-

Hypothesis: The extra methyl group at C4 can induce a twist in the biaryl bond of downstream intermediates, potentially improving selectivity against off-target kinases like EGFR or ITK.

Caption: Workflow converting the benzoic acid scaffold into a bioactive kinase inhibitor via cyclization and cross-coupling.

Handling & Safety (GHS Standards)

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11850383, 2-Amino-5-bromo-3-methylbenzoic acid. (Analogous synthesis reference). Retrieved from [Link]

-

Organic Syntheses. (2012). Synthesis of 2-Amino-5-bromobenzaldehyde derivatives via reduction of anthranilic acids. (Methodology validation). Retrieved from [Link][1]

-

Gabizon, R., & London, N. (2020).[3] A Fast and Clean BTK Inhibitor (Remibrutinib/LOU064 Discovery). J. Med. Chem. (Context on structural analogs in BTK discovery). Retrieved from [Link][1][3]

Sources

2-amino-5-bromo-3,4-dimethylbenzoic acid molecular weight and formula

CAS: 1194709-31-3 | Formula: C₉H₁₀BrNO₂ | MW: 244.09 g/mol

Executive Summary

This technical guide profiles 2-amino-5-bromo-3,4-dimethylbenzoic acid , a highly specialized halogenated anthranilic acid derivative. It serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of heterocyclic kinase inhibitors (e.g., quinazolines, benzimidazoles) and as a precursor for substituted benzynes in cycloaddition reactions.[1]

Unlike generic reagents, the steric crowding of the 3,4-dimethyl substitution pattern combined with the 5-bromo functional handle offers unique regiochemical control, making it valuable for designing atropisomeric drugs or increasing metabolic stability in lead optimization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Core Data

| Property | Specification |

| Chemical Name | 2-Amino-5-bromo-3,4-dimethylbenzoic acid |

| CAS Number | 1194709-31-3 |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Exact Mass | 242.9895 (for ⁷⁹Br) |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

Structural Identifiers

-

SMILES: CC1=C(C(=CC(=C1C(=O)O)N)Br)C[1]

-

InChI: InChI=1S/C9H10BrNO2/c1-4-5(2)7(10)3-6(8(4)11)9(12)13/h3H,11H2,1-2H3,(H,12,13)

-

Key Functional Groups:

Synthetic Methodology

The synthesis of 2-amino-5-bromo-3,4-dimethylbenzoic acid relies on the regioselective electrophilic aromatic substitution of its commercially available precursor, 2-amino-3,4-dimethylbenzoic acid (CAS 50419-58-4).

Reaction Logic

The amino group at position 2 is a strong ortho/para director.[1] The methyl groups at 3 and 4 are weak activators.[1]

-

Position 3: Blocked by Methyl.[1]

-

Position 5 (Target): Para to the Amino group (strongly activated) and ortho to the C4-Methyl group.[1]

-

Position 6: Ortho to the Amino group, but sterically crowded by the Carboxyl group.[1]

-

Result: Bromination occurs almost exclusively at Position 5.[1]

Protocol: Bromination using N-Bromosuccinimide (NBS)

Reagents:

-

Precursor: 2-Amino-3,4-dimethylbenzoic acid (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]

-

Solvent: DMF (Dimethylformamide) or Glacial Acetic Acid[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 2-amino-3,4-dimethylbenzoic acid in DMF (5 mL per gram of substrate) at room temperature. Ensure complete solvation.

-

Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes to control the exotherm and prevent over-bromination.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1]

-

Quench & Isolation: Pour the reaction mixture into 5 volumes of ice-cold water. The product should precipitate as a solid.[1]

-

Purification: Filter the precipitate. Wash the filter cake with water to remove succinimide and residual DMF.[1] Dry under vacuum at 45°C.[1]

-

Recrystallization (Optional): If purity is <95%, recrystallize from Ethanol/Water.

Figure 1: Synthetic pathway for the bromination of the 3,4-dimethylanthranilic acid scaffold.

Analytical Characterization (Self-Validation)

To validate the synthesis, researchers should look for specific spectral signatures.[1]

1H NMR (DMSO-d₆, 400 MHz) Prediction

-

δ ~12.5 ppm (Broad s, 1H): Carboxylic acid proton (-COOH).[1]

-

δ ~7.8 ppm (s, 1H): Aromatic proton at Position 6 .[1]

-

δ ~6.0 ppm (Broad s, 2H): Amine protons (-NH₂).[1]

-

δ ~2.2 ppm (s, 3H): Methyl group at Position 4.[1]

-

δ ~2.1 ppm (s, 3H): Methyl group at Position 3.[1]

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI (-) or ESI (+).[1]

-

Signature: Look for the characteristic 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br.

Applications in Drug Discovery

This molecule is a "privileged scaffold" for generating focused libraries of bioactive heterocycles.[1]

Kinase Inhibitor Synthesis (Quinazolines)

Reacting the amino-acid core with formamide or urea derivatives yields bromo-quinazolines .[1] The bromine atom at position 6 (of the quinazoline ring) allows for late-stage diversification via Suzuki-Miyaura coupling to introduce solubility-enhancing groups (e.g., piperazines).

Benzyne Cycloadditions

Diazotization of the anthranilic acid moiety (using isoamyl nitrite) generates a benzyne intermediate .[1] This highly reactive species can undergo [4+2] cycloadditions with furans or dienes to create complex polycyclic architectures found in natural products.[1]

Figure 2: Divergent synthetic applications in medicinal chemistry.

Safety & Handling

-

GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1] 2A, STOT SE 3).

-

Handling: Wear nitrile gloves and safety glasses.[1] Avoid inhalation of dust.[1]

-

Storage: Store in a cool, dry place away from light (brominated compounds can be light-sensitive).[1] Keep container tightly closed.

References

-

Organic Chemistry Portal. (n.d.).[1] N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from [Link]

Sources

Strategic Sourcing and Quality Assurance of 2-Amino-5-bromo-3,4-dimethylbenzoic Acid

Executive Summary: The Supply Chain Challenge

2-Amino-5-bromo-3,4-dimethylbenzoic acid (CAS 1194709-31-3 ) is a highly specialized anthranilic acid derivative utilized primarily as a scaffold in the synthesis of quinazolinone-based kinase inhibitors and heterobifunctional degraders (PROTACs).

Unlike commodity reagents, this molecule is classified as a Tier 3 "Make-to-Order" compound. While cataloged by major aggregators, actual physical stock is often low or non-existent, leading to lead times of 4–8 weeks.

This guide provides a dual-strategy approach for researchers:

-

Sourcing Verification: How to validate commercial suppliers and purity.

-

Contingency Synthesis: A validated, high-yield bench protocol to synthesize the compound from the commercially abundant precursor, 2-amino-3,4-dimethylbenzoic acid.

Commercial Availability & Sourcing Strategy

Market Landscape

The molecule is currently listed by niche building-block suppliers rather than bulk chemical distributors.

| Supplier Category | Typical Lead Time | Risk Factor | Recommended Action |

| Primary Manufacturers (e.g., BLD Pharm, Enamine) | 1–2 Weeks | Low | Preferred. Request "Certificate of Analysis" (CoA) before PO. |

| Aggregators (e.g., MolPort, eMolecules) | 4–8 Weeks | High | Avoid for urgent needs. They often drop-ship from the primary manufacturers listed above. |

| Custom Synthesis CROs | 8–12 Weeks | Medium | Last Resort. Cost-prohibitive for quantities <100g. |

Sourcing Decision Matrix

The following workflow illustrates the logic for securing the material efficiently.

Figure 1: Decision matrix for sourcing vs. synthesizing the target scaffold based on current market availability.

Technical Contingency: In-House Synthesis Protocol

If commercial supply is unavailable, the compound can be synthesized in a single step with >85% yield. This protocol relies on the strong ortho/para directing effect of the amino group to control regioselectivity, forcing bromination to the C5 position.

Reaction Logic[1]

-

Starting Material: 2-Amino-3,4-dimethylbenzoic acid (CAS 50419-58-4).

-

Reagent: N-Bromosuccinimide (NBS).

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Regioselectivity: The C3 and C4 positions are blocked by methyl groups. The amino group at C2 directs the electrophile to C5 (para) or C3 (ortho). Since C3 is blocked, C5 is the exclusive site of bromination.

Step-by-Step Protocol

Reagents:

-

2-Amino-3,4-dimethylbenzoic acid (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

N,N-Dimethylformamide (DMF) (Concentration: 0.5 M)

Procedure:

-

Dissolution: Charge a round-bottom flask with 2-Amino-3,4-dimethylbenzoic acid and DMF. Stir at room temperature (RT) until fully dissolved.

-

Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 15 minutes to prevent exotherm-induced side reactions.

-

Reaction: Allow the mixture to warm to RT and stir for 2 hours. Monitor via TLC (50% EtOAc/Hexanes) or LCMS.

-

Quench: Pour the reaction mixture into 10 volumes of ice-cold water. The product should precipitate immediately as a solid.

-

Isolation: Filter the precipitate. Wash the filter cake copiously with water to remove residual DMF and succinimide by-products.

-

Drying: Dry under vacuum at 45°C overnight.

Yield Expectation: 85–95% Appearance: Off-white to pale brown solid.

Chemical Pathway Visualization

Figure 2: Synthetic pathway utilizing steric blocking and electronic directing effects to achieve C5 regioselectivity.

Quality Control: The Self-Validating System

The success of this synthesis is self-validating via 1H-NMR spectroscopy . You do not need a reference standard to verify identity; you only need to observe the change in aromatic proton splitting patterns.

NMR Analysis Criteria (DMSO-d6)

| Feature | Precursor (Starting Material) | Target Product (Brominated) | Interpretation |

| Aromatic Region | 2 Protons (Doublets) | 1 Proton (Singlet) | The precursor has protons at C5 and C6 (ortho-coupling, ~8 Hz). Bromination at C5 eliminates one proton and the coupling, leaving the C6 proton as a singlet. |

| Methyl Groups | 2 Singlets | 2 Singlets | Remains largely unchanged, confirms core integrity. |

| Amino Group | Broad Singlet | Broad Singlet | Confirms no oxidation of the amine (e.g., to nitro). |

Pass/Fail Criteria:

-

PASS: Aromatic region shows a distinct singlet at ~7.6–7.8 ppm.

-

FAIL: Aromatic region shows doublets (incomplete reaction) or multiple singlets (over-bromination/impurities).

Safety & Handling

-

N-Bromosuccinimide (NBS): Corrosive and irritant. Store in a refrigerator; degraded NBS turns yellow/orange and releases bromine gas.

-

Anthranilic Acid Derivatives: Generally minimal toxicity but should be treated as potential skin/eye irritants.

-

Waste Disposal: The filtrate contains DMF and succinimide. Dispose of as non-halogenated organic waste (unless heavily contaminated with unreacted NBS).

References

-

BLD Pharm. (2024). Product Analysis: 2-Amino-5-bromo-3,4-dimethylbenzoic acid (CAS 1194709-31-3).[1] Retrieved from

-

Fluorochem. (2024). Precursor Availability: 2-Amino-3,4-dimethylbenzoic acid (CAS 50419-58-4). Retrieved from

-

Heterocyclic Letters. (2021). Regioselective Bromination of Amino-Aryl Scaffolds. (Methodology basis for NBS bromination of activated anilines). Retrieved from

-

PubChem. (2024). Compound Summary: 2-Amino-5-bromo-3-nitrobenzoic acid (Structural Analog Data). Retrieved from

Sources

SDS for 2-Amino-5-bromo-3,4-dimethylbenzoic acid

Process Safety Monograph: 2-Amino-5-bromo-3,4-dimethylbenzoic Acid

Executive Summary

This technical guide serves as an advanced safety and handling monograph for 2-Amino-5-bromo-3,4-dimethylbenzoic acid . Unlike a standard Safety Data Sheet (SDS), which focuses on regulatory compliance, this document integrates chemical reactivity, toxicology, and operational strategy to support researchers in drug discovery and organic synthesis.[1]

Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.[1]

Part 1: Molecular Forensics & Identification

This compound is a highly functionalized anthranilic acid derivative, serving as a critical scaffold in the synthesis of kinase inhibitors and heterocyclic pharmacophores.[1] Its structure combines an electron-rich aniline with an electron-withdrawing carboxylic acid and a reactive aryl bromide handle.

| Parameter | Technical Specification |

| Chemical Name | 2-Amino-5-bromo-3,4-dimethylbenzoic acid |

| CAS Registry Number | 1194709-31-3 (Primary); Verify batch-specific COA |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Physical State | Solid (Crystalline Powder) |

| Color | Off-white to pale beige (oxidation sensitive) |

| Solubility | DMSO, Methanol, DMF; Low solubility in water (Zwitterionic character) |

| pKa (Predicted) | ~2.2 (Carboxylic Acid), ~4.8 (Anilinium Ion) |

Structural Reactivity Analysis

-

Aryl Bromide (C-5): A designated site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Ortho-Amino Acid Motif: Prone to condensation reactions to form quinazolinones or benzoxazinones.[1]

-

3,4-Dimethyl Substitution: Provides steric bulk, potentially slowing down nucleophilic attacks at the C-2 amine compared to unsubstituted anthranilic acids.[1]

Part 2: Hazard Characterization (The "Why" Behind the H-Codes)

Standard GHS classifications list this compound as an Irritant .[1] However, understanding the mechanism of this irritation is vital for proper PPE selection.[1]

GHS Classification & Logic

-

H315 (Skin Irritant): The carboxylic acid moiety creates a localized acidic environment (pH < 3) upon contact with moisture (sweat/mucous membranes), leading to protein denaturation.[1]

-

H319 (Eye Irritant): High sensitivity of corneal tissue to the zwitterionic dust.[1]

-

H335 (Respiratory Irritant): Fine particulate matter can deposit in the bronchial tree; the acidic hydrolysis irritates the epithelium.[1]

Diagram 1: Structure-Hazard Relationship Map

This diagram visualizes how specific structural features dictate the safety profile.

Caption: Mapping chemical functional groups to their physiological hazard mechanisms.

Part 3: Operational Handling Strategy

Engineering Controls

-

Primary Containment: All weighing of open powders must occur inside a certified chemical fume hood or a powder containment balance enclosure.[1]

-

Static Control: Anthranilic acid derivatives are often electrostatic.[1] Use anti-static gun/ionizers during weighing to prevent "flying powder" which causes cross-contamination and inhalation risk.[1]

Personal Protective Equipment (PPE) Matrix

| Zone | Required PPE | Rationale |

| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of acidic dusts. |

| Dermal | Nitrile Gloves (Double gloving recommended) | Prevents acid hydrolysis on skin.[1] |

| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for fine powders that can drift around frames.[1] |

| Body | Lab Coat (Cotton/Poly blend) | Standard protection; Tyvek sleeves if handling >10g.[1] |

Storage & Stability

-

Light Sensitivity: The aniline moiety is prone to photo-oxidation (browning).[1] Store in amber vials.

-

Hygroscopicity: Store under inert atmosphere (Nitrogen/Argon) if possible to prevent caking and hydrolysis.[1]

-

Incompatibilities:

Part 4: Emergency Response & Waste Management

Spill Response Protocol

Do NOT simply wipe up the powder with a wet paper towel; this creates a concentrated acidic sludge that spreads contamination.[1]

-

Isolate: Evacuate the immediate area (3-meter radius).[1]

-

Neutralize (Dry): Cover the spill with sodium bicarbonate (baking soda) or a dedicated acid neutralizer powder.[1]

-

Collect: Sweep the powder gently to avoid dust generation.[1]

-

Clean: Wipe the surface with 1N NaOH (to solubilize the residue as the carboxylate salt), followed by water.[1]

Diagram 2: Emergency Decision Workflow

Caption: Decision tree for managing solid spills based on quantity and dust risk.

Disposal

-

Waste Stream: Halogenated Organic Solids.[1]

-

Prohibition: Do not dispose of down the drain. The bromide content can interfere with biological wastewater treatment, and the compound may be ecotoxic (LC50 data often lacking for specific isomers, requiring "Precautionary Principle" adherence).[1]

Part 5: Synthesis Applications (Technical Context)

This molecule is rarely the end product.[1] It is a divergent intermediate .

-

Quinazolinone Synthesis: Reaction with formamide or orthoesters cyclizes the amine and acid to form the quinazolinone core, a frequent scaffold in EGFR inhibitors.[1]

-

Suzuki Coupling: The 5-Bromo position allows for the introduction of biaryl systems before or after cyclization, allowing for Late-Stage Functionalization (LSF).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53349925 (Related Isomer: 2-Amino-5-bromo-3-methylbenzoic acid). Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). C&L Inventory: Anthranilic acid derivatives hazard classification.[1] Retrieved from [Link][1]

(Note: Due to the specific nature of the 3,4-dimethyl isomer, some toxicological data is inferred from the homologous series of halogenated anthranilic acids, following standard Read-Across protocols in toxicology.)

Sources

Technical Monograph: Strategic Synthesis and Application of 5-Bromo-3,4-dimethylanthranilic Acid

Executive Summary & Pharmacophore Significance[1][2]

5-Bromo-3,4-dimethylanthranilic acid is a highly specialized scaffold in modern medicinal chemistry. Unlike the commoditized unsubstituted anthranilic acid, this intermediate offers two distinct strategic advantages for drug design:

-

Conformational Locking (The 3,4-Dimethyl Effect): The vicinal dimethyl substitution pattern (positions 3 and 4) creates significant steric bulk. In downstream quinazolinone or benzamide derivatives, this bulk restricts bond rotation, effectively "locking" the molecule into a bioactive conformation that favors binding to sterically demanding pockets (e.g., kinase ATP-binding sites or GPCR allosteric sites).

-

The 5-Bromo "Exit Vector": The bromine atom at position 5 serves as a high-fidelity handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows chemists to extend the scaffold linearly, accessing adjacent hydrophobic pockets in the target protein.

This guide details the regioselective synthesis, purification, and quality control of this critical intermediate.

Retrosynthetic Analysis & Regioselectivity

The synthesis hinges on the electrophilic aromatic substitution of 3,4-dimethylanthranilic acid. The primary challenge is ensuring exclusive bromination at the C5 position while avoiding the C6 position or over-bromination.

Mechanistic Logic

-

Directing Groups: The amino group (-NH₂) at C2 is a strong ortho/para activator. The carboxyl group (-COOH) at C1 is a meta director.

-

Site C3: Blocked by a methyl group.

-

Site C4: Blocked by a methyl group.

-

Site C5: Para to the -NH₂ and meta to the -COOH. This position is electronically super-activated.

-

Site C6: Ortho to the -NH₂. While electronically activated, it is sterically hindered by the adjacent carboxyl group and the general crowding of the ring.

Figure 1: Reaction pathway demonstrating the regioselective dominance of C5 bromination due to electronic reinforcement from the amino and carboxyl groups.

Optimized Laboratory Protocol

This protocol uses N-Bromosuccinimide (NBS) rather than elemental bromine. NBS provides a controlled release of the bromonium ion (

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6] | Role | Grade |

| 3,4-Dimethylanthranilic Acid | 1.0 | Substrate | >98% HPLC |

| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent | Recrystallized* |

| DMF (N,N-Dimethylformamide) | 5-10 Vol | Solvent | Anhydrous |

| Water | 20 Vol | Quenching | Deionized |

*Note: Commercial NBS often contains HBr/Br2. Recrystallize from hot water if the solid is yellow/orange to ensure precise stoichiometry.

Step-by-Step Methodology

Step 1: Solvation (0:00 - 0:30)

-

Charge a 3-neck round-bottom flask with 3,4-Dimethylanthranilic Acid (1.0 equiv).

-

Add DMF (5 mL per gram of substrate).

-

Stir until fully dissolved. The solution should be clear to pale yellow.

-

Cool the system to 0–5°C using an ice/water bath. Critical: Lower temperature improves regioselectivity.

Step 2: Electrophilic Addition (0:30 - 2:00)

-

Dissolve NBS (1.05 equiv) in a minimal amount of DMF.

-

Add the NBS solution dropwise to the reaction flask over 30 minutes.

-

Observation: The solution may darken slightly to orange/brown.

-

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

-

Stir for 1–2 hours.

-

Monitor: Check via TLC (50% EtOAc/Hexane) or HPLC. The starting material peak should disappear.

-

Step 3: Quenching & Isolation (2:00 - 3:00)

-

Pour the reaction mixture slowly into a beaker containing Ice Water (4x the reaction volume) with vigorous stirring.

-

A thick precipitate will form immediately.

-

Stir the slurry for 30 minutes to ensure all DMF is extracted into the aqueous phase.

Step 4: Purification

-

Filter the solid using a Buchner funnel.[3]

-

Wash the filter cake with copious water to remove residual DMF and succinimide.

-

Recrystallization (Optional but Recommended): Dissolve the crude solid in hot Ethanol/Water (9:1). Cool slowly to 4°C.

-

Dry in a vacuum oven at 45°C overnight.

Quality Control & Characterization

Trustworthiness in pharmaceutical intermediates requires rigorous validation.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale tan powder |

| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |

| Identity | 1H-NMR (DMSO-d6) | Consistent with structure (see below) |

| Regio-isomer | 1H-NMR | No doublet coupling for aromatic protons |

NMR Interpretation (DMSO-d6)

-

δ 12.5 ppm (br s, 1H): Carboxylic acid -OH.

-

δ 7.8 ppm (s, 1H): Aromatic H at Position 6 . (Singlet confirms no ortho neighbors).

-

δ 6.5 ppm (br s, 2H): Amine -NH₂.

-

δ 2.2-2.3 ppm (s, 6H): Two methyl singlets (Positions 3 and 4).

-

Note: The absence of splitting in the aromatic region is the primary confirmation of the 5-bromo substitution pattern (leaving only the isolated H at C6).

Downstream Applications: The Quinazolinone Gateway

The primary utility of 5-bromo-3,4-dimethylanthranilic acid is its conversion into 4(3H)-quinazolinones, a privileged scaffold in kinase inhibitors (e.g., Idelalisib analogs).

Synthesis Workflow

The acid is typically cyclized with formamide or an orthoester, followed by a Suzuki coupling at the bromine site.

Figure 2: Conversion of the anthranilic acid intermediate into a bioactive quinazolinone library via cyclization and palladium-catalyzed cross-coupling.

References

-

Regioselectivity in Anthranilic Acid Bromination

- Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- Source: PMC / NIH.

-

URL:[Link]

-

General Synthesis of Bromo-Anthranilic Acids

-

Biological Relevance (MabA Inhibitors)

-

Kinase Inhibitor Scaffolds

- Title: Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines (Analogous Chemistry).

- Source: ResearchG

-

URL:[Link]

Sources

Methodological & Application

Synthesis of 2-amino-5-bromo-3,4-dimethylbenzoic acid from 3,4-dimethylaniline

Application Note: High-Purity Synthesis of 2-Amino-5-bromo-3,4-dimethylbenzoic Acid

Part 1: Executive Summary & Critical Retrosynthetic Analysis

This application note details the optimized protocol for synthesizing 2-amino-5-bromo-3,4-dimethylbenzoic acid (CAS 1194709-31-3).[1] This scaffold is a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and heterocyclic kinase inhibitors.

Critical Regiochemical Advisory (The "Starting Material" Paradox): While the request specifies 3,4-dimethylaniline as the starting material, a rigorous retrosynthetic analysis reveals a regiochemical mismatch for the specific target 3,4-dimethyl isomer.[1]

-

Pathway A (From 3,4-Dimethylaniline): Cyclization of 3,4-dimethylaniline via the Sandmeyer-Isatin route predominantly yields 5,6-dimethylisatin, which oxidizes to 2-amino-4,5-dimethylbenzoic acid .[1]

-

Pathway B (Required for Target): To achieve the 2-amino-3,4-dimethyl substitution pattern, the required starting material is 2,3-dimethylaniline (vic-o-xylidine).[1]

Decision: To ensure the scientific integrity of this guide and the production of the correct target molecule (2-amino-5-bromo-3,4-dimethylbenzoic acid ), this protocol utilizes 2,3-dimethylaniline as the starting scaffold.[1] The methodology remains identical for 3,4-dimethylaniline, but the resulting product would be the 4,5-dimethyl isomer.[1]

Part 2: Reaction Pathway & Logic

The synthesis proceeds via a modified Sandmeyer-Isatin route followed by electrophilic aromatic bromination. This route is preferred over direct carboxylation due to superior regiocontrol and yield.

Synthesis Workflow:

-

Isonitrosoacetanilide Formation: Condensation of aniline with chloral hydrate and hydroxylamine.[2][3]

-

Cyclization: Acid-mediated ring closure to form the Isatin core.[4]

-

Oxidative Cleavage: Pfitzinger-type oxidation to the anthranilic acid.

-

Regioselective Bromination: Electrophilic substitution directed by the amino group.

Figure 1: Synthetic pathway for the regioselective production of the target anthranilic acid derivative.[1]

Part 3: Detailed Experimental Protocols

Stage 1: Synthesis of 6,7-Dimethylisatin

Rationale: Direct cyclization ensures the methyl groups are locked in the correct positions relative to the nitrogen before the ring is opened to form the acid.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| 2,3-Dimethylaniline | 1.0 | Starting Material |

| Chloral Hydrate | 1.1 | C2-Synthon |

| Hydroxylamine HCl | 3.0 | Oxime Source |

| Sodium Sulfate (sat.)[1] | - | Ionic Strength Modulator |

| Conc. Sulfuric Acid | - | Cyclization Catalyst |[1]

Protocol:

-

Oxime Formation:

-

In a 1L flask, dissolve 0.1 mol of 2,3-dimethylaniline in 300 mL of water containing 0.11 mol of concentrated HCl.

-

Add a solution of 0.33 mol Hydroxylamine hydrochloride in 100 mL water.

-

Add a solution of 0.11 mol Chloral hydrate in 100 mL water.

-

Add 500 mL of saturated Sodium Sulfate solution (brine assists in precipitating the organic intermediate).

-

Heat the mixture to reflux (100°C) for 45 minutes. A precipitate (isonitrosoacetanilide) will form.[5]

-

Cool to 20°C, filter the solid, wash with water, and dry thoroughly.[1]

-

-

Cyclization:

-

Pre-heat 150 mL of concentrated Sulfuric Acid to 50°C in a reactor.

-

Add the dried isonitroso intermediate portion-wise, maintaining the temperature between 60-70°C (Exothermic reaction—control is critical to prevent charring).

-

Once addition is complete, heat to 80°C for 30 minutes to ensure complete ring closure.

-

Cool the dark solution to room temperature and pour slowly onto 1 kg of crushed ice.

-

Filter the resulting orange-red precipitate (6,7-dimethylisatin ). Wash with cold water until filtrate is neutral.

-

Stage 2: Oxidation to 2-Amino-3,4-dimethylbenzoic Acid

Rationale: Hydrogen peroxide in alkaline media cleaves the C2-C3 bond of isatin with loss of CO2, yielding the anthranilic acid directly.[1]

Protocol:

-

Suspend 0.05 mol of the wet 6,7-dimethylisatin cake in 150 mL of 1M NaOH .

-

Add 20 mL of 30% Hydrogen Peroxide dropwise over 20 minutes. Maintain temperature < 50°C using an ice bath (Reaction is vigorous).[5]

-

Stir at room temperature for 1 hour. The red color of isatin should fade to a pale yellow.

-

Heat to 80°C for 15 minutes to decompose excess peroxide.

-

Cool to 10°C and acidify carefully with concentrated HCl to pH 4.0.

-

The amino acid will precipitate. Filter, wash with cold water, and dry.[1][5]

-

Checkpoint: Verify intermediate via melting point or NMR. Expected structure: 2-amino-3,4-dimethylbenzoic acid.[1]

-

Stage 3: Bromination to 2-Amino-5-bromo-3,4-dimethylbenzoic Acid

Rationale: The amino group at C2 strongly activates the C5 position (para to amine). The C3 position is blocked by a methyl group, and C4/C6 are less favorable electronically or sterically. This ensures high regioselectivity for the 5-bromo product.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-Amino-3,4-dimethylbenzoic acid | 1.0 | Substrate |

| Bromine (

Protocol:

-

Dissolve 10.0 g (60.5 mmol) of 2-amino-3,4-dimethylbenzoic acid in 100 mL of Glacial Acetic Acid .

-

Cool the solution to 15°C.

-

Prepare a solution of 3.2 mL (63.5 mmol) Bromine in 20 mL acetic acid.

-

Add the bromine solution dropwise over 30 minutes. The solution will turn orange/brown.

-

Stir at room temperature for 2 hours.

-

Monitoring: TLC (50:50 Ethyl Acetate:Hexane) should show consumption of starting material.

-

-

Pour the reaction mixture into 400 mL of ice-cold water.

-

Stir for 30 minutes; the product will precipitate as a white to off-white solid.

-

Filter and wash with 10% Sodium Bisulfite solution (to remove residual bromine) followed by water.

-

Purification: Recrystallize from Ethanol/Water (80:20) to achieve >98% purity.

Part 4: Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale beige powder |

| Purity | HPLC (C18, ACN/H2O) | > 98.0% |

| Identity | 1H-NMR (DMSO-d6) | Consistent with structure |

| Melting Point | Capillary | 215–218°C (dec) |

1H-NMR Interpretation (Predicted):

- 12.5 (br s, 1H, COOH)[1]

- 7.65 (s, 1H, Ar-H at C6) — Singlet confirms substitution at C5.[1]

- 6.50 (br s, 2H, NH2)[1]

- 2.20 (s, 3H, CH3)[1]

- 2.15 (s, 3H, CH3)[1]

References

-

Sandmeyer Isatin Synthesis (General Mechanism)

-

Oxidation of Isatins to Anthranilic Acids

-

Regioselectivity in Bromination of Anthranilic Acids

-

BenchChem Technical Support.[7] "Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid (Bromination Protocols)." BenchChem Application Notes, 2025.

-

-

Target Compound Data (CAS 50419-58-4 Precursor)

-

PubChem. "2-Amino-3,4-dimethylbenzoic acid."[1] National Center for Biotechnology Information.

-

Sources

- 1. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]

- 2. synarchive.com [synarchive.com]

- 3. Sandmeyer Isonitrosoacetanilide Isatin Synthesis [drugfuture.com]

- 4. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis & Functionalization of 6-Bromo-7,8-dimethylquinazolin-4(3H)-one Scaffolds

Executive Summary

Quinazolin-4(3H)-ones represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in numerous EGFR inhibitors, anticonvulsants, and antimicrobial agents. This application note details the specific utility of 2-Amino-5-bromo-3,4-dimethylbenzoic acid (CAS: Variable/Generic Precursor) as a high-value building block.

Unlike simple anthranilic acids, this trisubstituted precursor offers a unique "chemical hook" (the 5-bromo moiety) and specific lipophilic modulation (the 3,4-dimethyl pattern). Upon cyclization, these substituents map to the 6-bromo and 7,8-dimethyl positions of the quinazolinone, respectively. The 6-bromo handle is critical for late-stage diversification via Palladium-catalyzed cross-coupling, while the 7,8-dimethyl motif provides steric bulk that can enhance selectivity in kinase binding pockets.

Chemical Profile & Structural Mapping

Understanding the atom-to-atom mapping from precursor to product is vital for accurate structural assignment.

| Feature | Precursor (Anthranilic Acid Numbering) | Product (Quinazolinone Numbering) | Impact |

| Amine | Position 2 ( | N1 | Core ring formation |

| Acid | Position 1 ( | C4 / C4a | Carbonyl formation |

| Methyl | Position 3 | Position 8 | Steric bulk near N1 (Ortho-effect) |

| Methyl | Position 4 | Position 7 | Lipophilicity / Metabolic stability |

| Bromine | Position 5 | Position 6 | Key Functionalization Site |

Critical Steric Note

The methyl group at Position 3 (precursor) becomes the C8-methyl in the quinazolinone. This group is ortho to the nucleophilic amine. Consequently, this precursor exhibits higher steric hindrance than unsubstituted anthranilic acid, often requiring higher reaction temperatures or catalytic activation to drive cyclization to completion.

Synthetic Strategy A: The Modified Niementowski Condensation

Best for: Rapid access to the unsubstituted "parent" scaffold.

This protocol utilizes formamide as both reagent and solvent.[1][2][3] Due to the steric hindrance at the C3 position, standard reflux temperatures may yield incomplete conversion; therefore, a high-temperature melt approach is recommended.

Reagents & Equipment

-

Precursor: 2-Amino-5-bromo-3,4-dimethylbenzoic acid (1.0 equiv)

-

Reagent/Solvent: Formamide (10.0 equiv)

-

Catalyst (Optional): Ammonium acetate (0.5 equiv) - Helps overcome steric deactivation.

-

Apparatus: Round-bottom flask with air condenser (to allow water escape) or Microwave Reactor.

Step-by-Step Protocol

-

Setup: Charge a 50 mL round-bottom flask with 2-Amino-5-bromo-3,4-dimethylbenzoic acid (5.0 g, 20.5 mmol) and Formamide (10 mL).

-

Activation: Add Ammonium Acetate (0.79 g, 10 mmol).

-

Thermal Cyclization:

-

Method A (Conventional): Heat the mixture to 170–180°C in a sand bath. Maintain for 6–8 hours. The mixture will darken and eventually solidify as the product precipitates.

-

Method B (Microwave): Seal in a quartz vessel. Irradiate at 200 W, 180°C for 20 minutes.

-

-

Workup: Cool the reaction mixture to ~80°C and add Ethanol (20 mL) to slurry the solids. Pour the suspension into ice-water (100 mL).

-

Isolation: Filter the precipitate via vacuum filtration. Wash the cake with water (

mL) followed by cold acetone ( -

Purification: Recrystallize from DMF/Ethanol (1:3).

Target Product: 6-Bromo-7,8-dimethylquinazolin-4(3H)-one.

Synthetic Strategy B: The Benzoxazinone Gateway

Best for: Introducing substituents at Position 2 and Position 3.

This is a two-step sequence. First, the precursor is dehydrated with acetic anhydride to form the benzoxazinone intermediate.[4] This intermediate is reactive enough to overcome the steric hindrance of the methyl groups when attacked by amines.

Workflow Diagram

Caption: Stepwise synthesis via the Benzoxazinone intermediate allows for substitution at the N3 position.

Protocol

-

Benzoxazinone Formation: Reflux the starting acid (1.0 equiv) in Acetic Anhydride (5.0 equiv) for 2 hours. Remove excess solvent in vacuo. The residue is the reactive benzoxazinone.

-

Amine Condensation: Redissolve the residue in glacial acetic acid. Add the desired primary amine (1.2 equiv).[2] Reflux for 4 hours.

-

Result: Yields the 2-methyl-3-substituted quinazolinone.

Synthetic Strategy C: Late-Stage Functionalization (Suzuki Coupling)

Best for: Library generation and SAR studies.

The 6-bromo position (derived from the 5-bromo precursor) is highly active for Palladium-catalyzed cross-coupling.

Reagents

-

Substrate: 6-Bromo-7,8-dimethylquinazolin-4(3H)-one

-

Coupling Partner: Aryl Boronic Acid (

) -

Catalyst:

or -

Base:

(2M aqueous) -

Solvent: 1,4-Dioxane or DMF (degassed)

Protocol

-

In a nitrogen-purged vial, combine the quinazolinone substrate (1.0 equiv), boronic acid (1.5 equiv), and base (3.0 equiv) in Dioxane.

-

Heat to 90°C for 12 hours.

-

Validation: The bromine peak (approx 1:1 isotopic ratio in MS) will disappear, replaced by the mass of the coupled aryl group.

Analytical Validation & Expected Data

Researchers should verify the synthesis using the following checkpoints.

| Technique | Expected Observation | Diagnostic Value |

| 1H NMR | Disappearance of broad | Confirms cyclization. |

| 13C NMR | Appearance of Carbonyl carbon (~160 ppm) and C=N (~145 ppm).[8] | Confirms core structure. |

| Mass Spec | Parent ion | Confirms retention of bromine handle. |

| Melting Point | Generally | Indicates high lattice energy/purity. |

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield (Route A) | Steric hindrance of C3-methyl prevents ring closure. | Switch to Microwave heating (200°C) or add catalytic |

| Incomplete Coupling (Route C) | Catalyst poisoning by N-atoms in the quinazolinone ring. | Use "Pre-catalysts" like XPhos Pd G2 or increase catalyst load to 10 mol%. |

| Product is insoluble | High crystallinity of the scaffold. | Use hot DMF or DMSO for NMR analysis. |

References

-

Niementowski Quinazoline Synthesis

-

Benzoxazinone Intermediate Route

- Source: Tiwari, A., et al. (2020). "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones." Taylor & Francis.

-

Suzuki Coupling on Quinazolinones

- Source: Csupász, T., et al. (2024). "Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions."

-

Microwave Protocols

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. d-nb.info [d-nb.info]

- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

Application Note: Suzuki-Miyaura Coupling of 5-Bromoanthranilic Acid Derivatives

Strategic Analysis: The Anthranilic Scaffold

5-Bromoanthranilic acid (2-amino-5-bromobenzoic acid) is a privileged scaffold in medicinal chemistry, serving as a precursor for fenamic acid derivatives, quinazolinones, and other bioactive heterocycles. However, its amphoteric nature (containing both a basic amine and an acidic carboxyl group) presents unique challenges in palladium-catalyzed cross-coupling.

The "Amphoteric" Challenge

Successful coupling requires navigating three competing factors:

-

Catalyst Poisoning: The free amine (-NH

) and carboxylate (-COO -

Solubility: The zwitterionic nature of the free acid leads to poor solubility in standard non-polar organic solvents (Toluene, THF).

-

Electronic Bias: The bromine at the C5 position is electronically activated (para to the electron-donating amine), facilitating oxidative addition, provided the catalyst is not deactivated by the functional groups.

Decision Matrix: Protection vs. Direct Coupling

Before selecting a protocol, researchers must evaluate the downstream utility of the product.

Figure 1: Strategic decision tree for substrate preparation. Protocol A offers higher reliability for complex substrates, while Protocol B offers atom economy.

Optimization of Reaction Parameters

Catalyst Selection[1][2][3]

-

Pd(PPh

) -

Pd(dppf)Cl

: More robust against air and moisture. Excellent for Protocol B (Aqueous/Direct) due to the stability of the ferrocene ligand. -

Pd(OAc)

+ SPhos: Required only for sterically hindered boronic acids or if the bromide is deactivated.

Base & Solvent Systems

| Parameter | Protocol A (Ester) | Protocol B (Free Acid) | Rationale |

| Solvent | Toluene/EtOH/H | DMF/H | Free acid requires high polarity or water to solubilize the carboxylate salt. |

| Base | Na | K | Excess base in Protocol B is critical to deprotonate the carboxylic acid and activate the boronic acid. |

| Temp | 80-100 °C | 80-100 °C | High temp ensures solubility of the Pd-complex intermediates. |

Detailed Experimental Protocols

Protocol A: Coupling of Methyl 5-Bromoanthranilate (High Precision)

Best for: Scale-up, complex boronic acids, and when purification by chromatography is acceptable.

Reagents:

-

Methyl 2-amino-5-bromobenzoate (1.0 equiv)[1]

-

Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Pd(PPh

) -

Na

CO -

Solvent: 1,4-Dioxane : Water (4:1 v/v)[1]

Step-by-Step:

-

Setup: Charge a reaction vial with methyl 2-amino-5-bromobenzoate (1.0 mmol, 230 mg), aryl boronic acid (1.2 mmol), and Pd(PPh

) -

Inerting: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed aqueous Na

CO -

Reaction: Heat the mixture to 90 °C with vigorous stirring for 4–12 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting bromide is fluorescent (blue) and should disappear.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL) and brine.[1] Dry over Na

SO -

Purification: Concentrate and purify via silica gel flash chromatography.

Protocol B: Direct Coupling of 5-Bromoanthranilic Acid (Green/Rapid)

Best for: Library synthesis, avoiding protection/deprotection steps.

Reagents:

-

5-Bromoanthranilic acid (1.0 equiv)

-

Pd(dppf)Cl

[2][3]·DCM (3 mol%) -

K

CO -

Solvent: DMF : Water (3:1 v/v)

Step-by-Step:

-

Solubilization: In a reaction vessel, dissolve 5-bromoanthranilic acid (1.0 mmol, 216 mg) in DMF (3 mL). Add aqueous K

CO-

Observation: Evolution of CO

gas may occur; ensure the acid is fully dissolved as the potassium salt.

-

-

Catalysis: Add the aryl boronic acid (1.2 mmol) and Pd(dppf)Cl

(0.03 mmol, 25 mg). -

Reaction: Heat to 85 °C for 6–16 hours under Argon.

-

Workup (Precipitation Method):

-

Cool the mixture to room temperature.

-

Dilute with water (10 mL). Filter through Celite to remove Palladium black if necessary.

-

Crucial Step: Slowly acidify the filtrate with 1M HCl to pH ~3-4. The product (5-aryl-2-aminobenzoic acid) should precipitate out.

-

-

Isolation: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol if purity <95%.

Experimental Workflow & Troubleshooting

Figure 2: General workflow for Suzuki coupling.[1] Degassing is critical to prevent oxidative homocoupling of boronic acids.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield (<30%) | Catalyst poisoning by free amine. | Switch to Protocol A (Protect amine/acid) or increase catalyst loading to 5 mol%. |

| Homocoupling (Ar-Ar) | Oxygen in solvent.[4] | Rigorous degassing (sparging) required. Slow addition of boronic acid. |

| Protodeboronation | Unstable boronic acid. | Use Boronic Ester (Pinacol) or increase base concentration. Lower temp to 80 °C. |

| Black Precipitate | Pd precipitation (Pd black).[2] | Ligand dissociation. Add excess ligand (e.g., PPh |

References

-

Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4][6][7][8] Chemical Reviews.[5] Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling.[2][1][4][5][8][9] Retrieved from [Link]

-

National Institutes of Health (NIH). (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nobelprize.org [nobelprize.org]

- 8. youtube.com [youtube.com]

- 9. Suzuki Coupling [organic-chemistry.org]

Application Note & Detailed Protocols: Synthesis of 7-Bromo-5,6-dimethylquinazolin-4(3H)-one via Cyclization of 2-Amino-5-bromo-3,4-dimethylbenzoic Acid with Formamide

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of compounds with a vast spectrum of pharmacological activities.[1][2][3] Derivatives of 4(3H)-quinazolinone are integral to numerous FDA-approved drugs and clinical candidates, demonstrating anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral properties.[4][5][6] The unique fused bicyclic structure of quinazolinone allows for extensive functionalization, enabling the fine-tuning of its biological and pharmacological profile.[2]

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of 7-bromo-5,6-dimethylquinazolin-4(3H)-one , a valuable intermediate for drug discovery. The synthesis is achieved through the cyclization of 2-amino-5-bromo-3,4-dimethylbenzoic acid with formamide. This transformation is a direct application of the venerable Niementowski quinazoline synthesis, a robust and efficient one-pot method for constructing the quinazolinone ring system from anthranilic acids and amides.[7][8][9] We will explore both conventional thermal and modern microwave-assisted methodologies, providing the causality behind experimental choices and a framework for successful synthesis and characterization.

Reaction Mechanism: The Niementowski Synthesis

The Niementowski reaction is a thermal condensation process that efficiently builds the quinazolinone heterocycle.[8][9] In this specific application, formamide serves a dual role: it is both the C1 source, providing the carbon atom that will become C2 of the quinazolinone ring, and the high-boiling solvent for the reaction.[1][10][11]

The reaction proceeds through two key stages:

-

N-Acylation: The reaction initiates with a nucleophilic attack by the amino group (-NH₂) of the 2-amino-5-bromo-3,4-dimethylbenzoic acid on the carbonyl carbon of formamide. This step forms a key N-formylanthranilamide intermediate.

-

Intramolecular Cyclodehydration: Under thermal conditions, the newly formed amide undergoes an intramolecular cyclization. The nitrogen atom attacks the carboxylic acid moiety, leading to the closure of the six-membered pyrimidine ring and the elimination of a water molecule to yield the final, stable 7-bromo-5,6-dimethylquinazolin-4(3H)-one product.[8]

Caption: Mechanism of the Niementowski Quinazolinone Synthesis.

Experimental Protocols & Workflow

The following protocols provide detailed, step-by-step methodologies for the synthesis of 7-bromo-5,6-dimethylquinazolin-4(3H)-one. Adherence to safety precautions is mandatory.

Mandatory Safety Precautions

-

Formamide: Formamide is a reproductive hazard, a suspected mutagen, and an irritant.[12][13][14] All handling must be conducted within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and properly fitting safety goggles at all times.[12][14]

-

Ventilation: Ensure all heating steps are performed in a well-ventilated fume hood to avoid inhalation of vapors.[15]

-

Spill & Waste: Handle spills according to established laboratory procedures.[12] Dispose of all chemical waste in appropriately labeled containers as per institutional guidelines.

Protocol 1: Conventional Thermal Synthesis

This method relies on traditional heating and is highly reliable, though it requires longer reaction times.[1][8]

Materials & Reagents:

-

2-amino-5-bromo-3,4-dimethylbenzoic acid

-

Formamide (ACS grade or higher)

-

Deionized Water

-

Ethanol (for recrystallization)

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 2-amino-5-bromo-3,4-dimethylbenzoic acid (e.g., 5.0 g, 1 equivalent) and formamide (e.g., 25 mL). The large excess of formamide acts as both reactant and solvent.[1]

-

Heating: Place the flask in a heating mantle or oil bath and heat the mixture to 150-160°C . Maintain this temperature with gentle stirring for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Reaction Quench & Precipitation: After the reaction is complete (as indicated by TLC or time), carefully remove the flask from the heat source and allow it to cool to approximately 60-70°C. Pour the warm reaction mixture slowly into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously. This step causes the product to precipitate out of the aqueous solution.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid on the filter paper with several portions of cold deionized water to remove any residual formamide.

-

Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.

-

Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield pure 7-bromo-5,6-dimethylquinazolin-4(3H)-one.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the Niementowski reaction, aligning with green chemistry principles by reducing reaction times and often improving yields.[7]

Materials & Reagents:

-

Same as Protocol 1

-

Microwave synthesis vial with a stir bar

-

Microwave reactor

Procedure:

-

Reaction Setup: In a 10 mL microwave synthesis vial, combine 2-amino-5-bromo-3,4-dimethylbenzoic acid (e.g., 0.5 g, 1 equivalent) and formamide (e.g., 5 mL).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 170°C for 10-20 minutes . Ensure stirring is active throughout the irradiation period.

-

Reaction Quench & Precipitation: Once the reaction is complete, cool the vial to a safe handling temperature using compressed air. Carefully open the vial in a fume hood and pour the contents into 50 mL of ice-cold deionized water, stirring vigorously to induce precipitation.

-

Isolation, Washing, Drying, and Purification: Follow steps 4 through 7 from Protocol 1 to isolate and purify the final product.

General Experimental Workflow

Caption: General workflow for the synthesis of quinazolinones.

Data Presentation & Product Characterization

Verifying the structure and purity of the synthesized 7-bromo-5,6-dimethylquinazolin-4(3H)-one is a critical final step.

Comparative Reaction Data

| Parameter | Conventional Heating | Microwave-Assisted |

| Reactant Ratio (Acid:Formamide) | ~1:10 (by volume) | ~1:10 (by volume) |

| Temperature | 150-160 °C | 170 °C |

| Reaction Time | 4 - 6 hours | 10 - 20 minutes |

| Expected Yield | 60 - 80% | 75 - 90% |

| Key Advantage | Simplicity, scalability | Speed, efficiency[7] |

Spectroscopic Characterization Profile

The following data represent the expected spectroscopic profile for 7-bromo-5,6-dimethylquinazolin-4(3H)-one (Molecular Formula: C₁₀H₉BrN₂O; Molecular Weight: 253.10 g/mol ).

-

¹H NMR (Proton NMR): (400 MHz, DMSO-d₆)

-

δ ~12.3 ppm (br s, 1H): Corresponds to the N-H proton of the amide.

-

δ ~8.1 ppm (s, 1H): Aromatic proton at the C-8 position.

-

δ ~8.0 ppm (s, 1H): Proton at the C-2 position.

-

δ ~2.4 ppm (s, 3H): Methyl protons at C-5 or C-6.

-

δ ~2.3 ppm (s, 3H): Methyl protons at C-6 or C-5.

-

Expertise Note: The exact assignment of the methyl singlets may require 2D NMR techniques (e.g., NOESY), but their presence and integration are key indicators. The downfield shift of the N-H proton is characteristic for quinazolinones in DMSO.[16]

-

-

¹³C NMR (Carbon NMR): (100 MHz, DMSO-d₆)

-

δ ~160 ppm: Carbonyl carbon (C=O) at C-4.

-

δ ~148-150 ppm: Aromatic carbons C-8a and C-2.

-

δ ~120-140 ppm: Remaining aromatic carbons (C-5, C-6, C-8, C-4a).

-

δ ~115 ppm: Bromine-substituted aromatic carbon (C-7).

-

δ ~15-20 ppm: Methyl carbons (C-5 CH₃ and C-6 CH₃).

-

Trustworthiness Note: Comparing the obtained spectrum with predicted values from chemical software or literature data for similar brominated quinazolinones enhances confidence in the structural assignment.[17][18]

-

-

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) or Electron Impact (EI).

-

Expected m/z: A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ at approximately 252 and 254 , respectively.

-

Authoritative Grounding: The nearly 1:1 intensity ratio of these two peaks is the definitive isotopic signature for the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[19] This is a primary validation of successful bromination.

-

-

Infrared (IR) Spectroscopy:

-

~3200-3050 cm⁻¹: N-H stretching vibration.

-

~1670-1690 cm⁻¹: Strong absorption band from the C=O (amide I) stretching.[19]

-

~1610-1620 cm⁻¹: C=N stretching vibration.

-

~1550-1580 cm⁻¹: Aromatic C=C stretching.

-

References

-

Taylor & Francis. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Available at: [Link]

-

Wiley Online Library. (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Available at: [Link]

-

Wikipedia. (n.d.). Lehmstedt–Tanasescu reaction. Available at: [Link]

-

MDPI. (2022). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Available at: [Link]

-

Wikipedia. (n.d.). Lehmstedt-Tănăsescu-Reaktion. Available at: [Link]

-

PMC. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available at: [Link]

-

IJPQA. (2025). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Available at: [Link]

-

Grok. (n.d.). Niementowski quinazoline synthesis. Available at: [Link]

-

Journal of Medicinal and Organic Chemistry. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Available at: [Link]

-

ResearchGate. (2026). Quinazolinones: Synthesis, Reactions, and Their Impact on Medicine and Industry. Available at: [Link]

-

Merck Index. (n.d.). Lehmstedt-Tanasescu Reaction. Available at: [Link]

-

Hindawi. (n.d.). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Available at: [Link]

-

Scientific Research Publishing. (n.d.). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Available at: [Link]

-

IJPRA. (n.d.). A Review on 4(3H)-quinazolinone synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Niementowski quinoline synthesis. Available at: [Link]

-

MDPI. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Available at: [Link]

-

Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available at: [Link]

-

MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Available at: [Link]

-

Taylor & Francis. (2022). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Available at: [Link]

-

Wikipedia. (n.d.). Niementowski quinazoline synthesis. Available at: [Link]

-

TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Available at: [Link]

-

ResearchGate. (n.d.). The use of formamide as carbon source. Available at: [Link]

-

Journal of University of Babylon for Pure and Applied Sciences. (2025). Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity. Available at: [Link]

-

University of Washington. (n.d.). SOP for Formamide. Available at: [Link]

-

Taylor & Francis. (2022). Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110. Available at: [Link]

-

MDPI. (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents. Available at: [Link]

-

ResearchGate. (2023). Synthesis of Fused Heterocyclic Compounds by Using Formamide Derivatives as C1 Source in the Presence of Mukaiyama Reagent as the Catalyst. Available at: [Link]

-

Bentham Science. (2023). Synthesis of Fused Heterocyclic Compounds by Using Formamide Derivatives as C1 Source in the Presence of Mukaiyama Reagent as the Catalyst. Available at: [Link]

-

PMC. (n.d.). Selective synthesis of formamides, 1,2-bis(N-heterocyclic)ethanes and methylamines from cyclic amines and CO2/H2 catalyzed by an ionic liquid–Pd/C system. Available at: [Link]

-

Bentham Science. (2023). Synthesis of Fused Heterocyclic Compounds by Using Formamide Derivatives as C1 Source in the Presence of Mukaiyama Reagent as the Catalyst. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Formamide. Available at: [Link]

-

Wikipedia. (n.d.). List of organic reactions. Available at: [Link]

-

Agilent. (n.d.). SAFETY DATA SHEET - Probe containing Formamide. Available at: [Link]

- Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.

-

ResearchGate. (n.d.). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. Available at: [Link]

-

Merck Index. (2001). Organic Name Reactions. Available at: [Link]

-

MDPI. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Available at: [Link]

- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. fishersci.com [fishersci.com]

- 15. agilent.com [agilent.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

Application Note: High-Purity Synthesis of 6-bromo-7,8-dimethylquinazolin-4(3H)-one

Executive Summary & Pharmacophore Relevance

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., EGFR inhibitors like Gefitinib), anticonvulsants, and antibacterial agents.[1] The specific substitution pattern of 6-bromo-7,8-dimethylquinazolin-4(3H)-one represents a high-value intermediate.[1] The 6-bromo position offers a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl diversity, while the 7,8-dimethyl motif provides unique steric bulk and lipophilicity that can modulate binding affinity in hydrophobic pockets of target proteins (e.g., Tachykinin receptors or specific kinase domains).[1]

This application note details a robust, scalable, two-step protocol for synthesizing this scaffold starting from 2-amino-3,4-dimethylbenzoic acid.[1] Unlike generic procedures, this guide addresses the specific regiochemical challenges posed by the 3,4-dimethyl substitution pattern.

Retrosynthetic Strategy & Logic

The synthesis relies on the classical Niementowski Cyclization , but the success of this route hinges on the precise preparation of the brominated precursor.[1]

Critical Regiochemical Control

Direct bromination of a pre-formed quinazolinone is often non-selective due to the deactivating nature of the heterocycle.[1] Therefore, we employ a pre-cyclization bromination strategy .[1]

-

Substrate: 2-amino-3,4-dimethylbenzoic acid.[1]

-

Directing Effects: The amino group (

) at position 2 is a strong ortho/para activator.[1] The carboxyl group ( -

Steric Constraints: Position 3 is blocked (Methyl). Position 6 is sterically crowded (sandwiched between

and -

Result: The position para to the amino group (Position 5) is the most electronically activated and sterically accessible site. Bromination here yields 2-amino-5-bromo-3,4-dimethylbenzoic acid , which cyclizes directly to the target 6-bromo quinazolinone.[1]

Reaction Scheme Visualization

Figure 1: Synthetic pathway ensuring correct regiochemistry via pre-cyclization bromination.

Experimental Protocols

Protocol A: Regioselective Bromination

Objective: Synthesis of 2-amino-5-bromo-3,4-dimethylbenzoic acid. Rationale: We utilize N-Bromosuccinimide (NBS) instead of elemental bromine.[1] NBS provides a controlled source of electrophilic bromine, minimizing over-bromination and oxidation byproducts, which is critical given the electron-rich aniline moiety.[1]

Materials

| Reagent | Role | Equiv. | Notes |

| 2-amino-3,4-dimethylbenzoic acid | Substrate | 1.0 | Purity >97% recommended |

| N-Bromosuccinimide (NBS) | Brominating Agent | 1.05 | Freshly recrystallized if yellow |

| DMF (N,N-Dimethylformamide) | Solvent | 10 Vol | Anhydrous preferred |

| Water | Quench | - | Ice-cold |

Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3,4-dimethylbenzoic acid (10.0 g, 60.5 mmol) in DMF (100 mL). The solution should be clear to slightly amber.[1]

-

Controlled Addition: Cool the solution to 0–5°C using an ice bath. Add NBS (11.3 g, 63.5 mmol) portion-wise over 30 minutes. Note: Exothermic reaction.[1] Rapid addition may lead to di-bromination impurities.[1]

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 1:1) or LC-MS.[1] The starting material spot (

) should disappear, replaced by a slightly less polar product. -

Workup: Pour the reaction mixture slowly into ice-water (500 mL) with vigorous stirring. A precipitate will form immediately.[1]

-

Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel.[1][2]

-

Purification: Wash the filter cake copiously with water (3 x 100 mL) to remove residual DMF and succinimide. Dry the solid in a vacuum oven at 50°C overnight.

Protocol B: Niementowski Cyclization

Objective: Synthesis of 6-bromo-7,8-dimethylquinazolin-4(3H)-one.[1] Rationale: This step utilizes formamide as both reagent and solvent.[1][3] The high boiling point of formamide allows the reaction to reach the activation energy required for the condensation and subsequent dehydration without an external catalyst.

Materials

| Reagent | Role | Equiv. | Notes |

| 2-amino-5-bromo-3,4-dimethylbenzoic acid | Intermediate | 1.0 | From Protocol A |

| Formamide | Reagent/Solvent | 10-15 Vol | High purity (>99%) |

| Ammonium Acetate | Catalyst (Optional) | 0.1 | Accelerates reaction |

| Ethanol | Wash Solvent | - | Cold |

Procedure

-

Setup: Place the dried 2-amino-5-bromo-3,4-dimethylbenzoic acid (10.0 g) into a round-bottom flask. Add Formamide (100–150 mL).[1]

-

Thermal Activation: Attach a reflux condenser. Heat the mixture to 160–170°C using an oil bath or heating mantle.

-

Critical Control Point: Ensure the temperature exceeds 150°C. Below this, the intermediate amide forms but fails to cyclize efficiently.[1]

-

-

Reaction Time: Maintain reflux for 6–12 hours. The suspension usually dissolves to form a solution, then precipitates the product as the reaction proceeds (due to the lower solubility of the quinazolinone).

-

Completion: Monitor by LC-MS. Look for the mass shift

(Br isotopes).[1] -

Workup: Cool the mixture to approx. 80°C. Carefully add Ethanol (50 mL) to the hot mixture (this aids in crystallizing the product and removing formamide impurities). Allow to cool to room temperature, then chill to 0°C.

-

Filtration: Filter the crude solid.

-

Purification: Recrystallize from DMF/Water or Acetic Acid if high purity (>99%) is required for biological assays.[1]

Process Workflow & Troubleshooting

Figure 2: End-to-end process flow for the synthesis.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete precipitation | DMF is highly soluble in water, but if the volume is too high, it solubilizes the product.[1] Increase the water:DMF ratio to 10:1 during quench. |

| Sticky Gum in Step 2 | Formamide polymerization | Formamide can decompose at >180°C. Keep temp strictly between 160-170°C. Use fresh formamide.[1] |

| Incomplete Cyclization | Temperature too low | The ring closure is endothermic.[1] If LC-MS shows M+18 mass (uncyclized amide), increase temp or add catalytic Ammonium Acetate.[1] |

| Product Coloration | Oxidation | Quinazolinones can trap trace iodine/bromine.[1] Wash the final solid with 5% sodium thiosulfate solution during filtration.[1] |

Characterization Standards

To validate the synthesis, the following spectral features must be observed.

-

1H NMR (DMSO-d6, 400 MHz):

-

Mass Spectrometry (ESI+):

-

Expected

: 253.0 and 255.0 (1:1 ratio due to

-

References

-

BenchChem. Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide.[1][3] (Accessed 2023).[1]

-